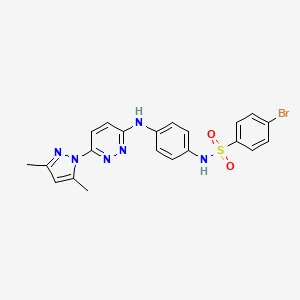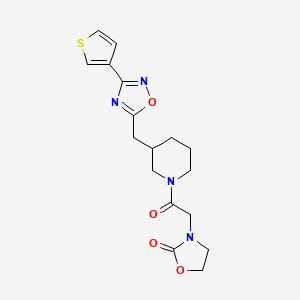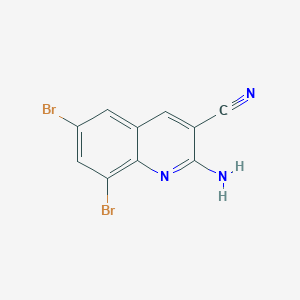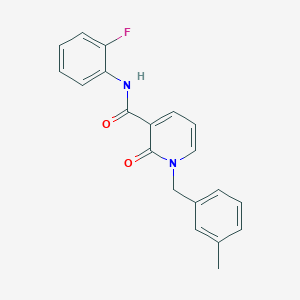
4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzaldehyde, which is an aromatic aldehyde. The presence of the benzyloxy, methoxy, and prop-2-en-1-yl groups suggest that it could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a compound containing the prop-2-en-1-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzaldehyde), attached to which are the benzyloxy, methoxy, and prop-2-en-1-yl groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The other groups attached to the benzene ring could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aldehyde group could make it polar, and the benzene ring could contribute to its stability .科学的研究の応用
Synthesis and Chemical Properties
4-(Benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde's utility in scientific research primarily revolves around its role in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various complex molecules. For example, its analogs have been employed in the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, showcasing its versatility in organic synthesis processes. This functionality is critical for constructing molecules with precise structural configurations, crucial for pharmaceuticals and materials science (Plourde & Spaetzel, 2002).
Material Science and Catalysis
In the realm of material science, derivatives of this compound have been explored for their potential in creating new materials with unique properties. For instance, research into solid-phase organic synthesis has utilized electron-rich benzaldehyde derivatives for linker applications, indicating the compound's relevance in developing advanced materials and catalysts (Swayze, 1997).
Pharmacological Research
While direct applications in pharmacological contexts were not explicitly detailed in the provided documents, the chemical's structural motifs are reminiscent of compounds investigated for their biological activities. For instance, derivatives of similar benzaldehyde compounds have been synthesized and tested for various biological activities, such as antimicrobial and antioxidant properties. This suggests potential avenues for research into this compound's applications in designing new therapeutic agents or biological probes (Rangaswamy et al., 2017).
Environmental Chemistry and Pollution Studies
Additionally, the structural analogs of this compound have been employed in studies related to environmental chemistry, such as investigations into the heterogeneous reactions of related compounds with atmospheric radicals. These studies provide insights into the environmental fate of such organic compounds, contributing to a better understanding of atmospheric chemistry and pollution mitigation strategies (Liu, Wen, & Wu, 2017).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target.
Safety and Hazards
特性
IUPAC Name |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-7-16-10-15(12-19)11-17(20-2)18(16)21-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJGEBTXXDSWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)
![N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2597625.png)

![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)


![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)

![Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2597638.png)

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B2597640.png)